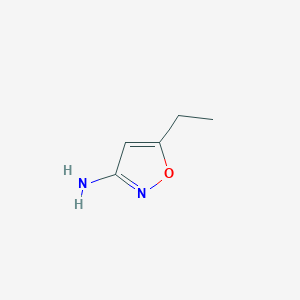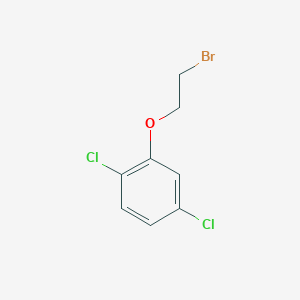
5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
The compound 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole molecule, which is known for its wide range of biological and pharmacological activities. It is recognized as a privileged structure in drug chemistry due to its potential applications in various fields, including as a building block for further chemical modifications to obtain biologically active derivatives that may be used as drugs or insecticides .
Synthesis Analysis
The synthesis of 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole derivatives can be achieved through a convenient method that starts with commercially available aromatic and heterocyclic carboxylic acids. The process involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates under the action of phosphorus trichloroxide (V). This method offers high yields and does not require the purification of intermediate compounds, which simplifies the procedure and saves time and reagents . Additionally, electrochemical synthesis has been employed for related 1,3,4-oxadiazole derivatives, using electrochemical oxidation of acyl thiosemicarbazide at room temperature in acetic acid .
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazole compounds has been characterized by various spectroscopic techniques, including FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction. For instance, the crystal structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was found to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular geometry, including bond lengths and angles, has been calculated using density functional theory (DFT) and showed good agreement with experimental data .
Chemical Reactions Analysis
Reactions of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN have been studied, leading to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes through a non-reductive decyanation pathway. This reaction is notable for its ability to transform trisubstituted acetonitriles into alkanes, a process that has not been widely reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivatives have been investigated, revealing that these compounds exhibit strong purple fluorescence in DMF solution, with maximum absorptive wavelengths detected at 260-279 nm. This indicates their potential as purple luminescent materials . Additionally, the biological activities of these compounds have been evaluated, showing that they possess antibacterial and antifungal properties , as well as inhibitory effects against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chemical Reactions and Synthesis : 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole has been utilized in various chemical reactions, including ring-fission and C–C bond cleavage reactions. These processes have led to the creation of compounds with diverse structures and properties (Jäger et al., 2002).
- Structural Analysis : Studies have synthesized and analyzed the structure of compounds derived from 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole, revealing insights into their molecular arrangements and bonding patterns (Wang et al., 2007).
Application in Heterocyclic Compounds
- Heterocyclic Compound Synthesis : This chemical has been used as a starting material for synthesizing several fused heterocyclic compounds. These synthesized compounds have diverse structures and potential applications in various scientific fields (Abbas et al., 2017).
Use in Organic Chemistry
- Organic Synthesis : The compound plays a significant role in organic synthesis, including the creation of chromone derivatives. Its reactive nature allows for diverse chemical transformations, leading to a range of potentially useful organic compounds (Rao et al., 2014).
Potential Biological Applications
- Antimicrobial Activity : There is research exploring the antimicrobial properties of compounds derived from 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole. Such studies are crucial for developing new antimicrobial agents (Rai et al., 2010).
Advanced Applications in Chemistry
- Versatility in Chemical Reactions : The compound's structure makes it a versatile reagent in various chemical reactions. It has been studied for its ability to undergo different chemical transformations, demonstrating its utility in advanced organic chemistry (Stepanov et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFGGYWZWDPXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407122 | |
| Record name | 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
CAS RN |
51802-78-9 | |
| Record name | 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)


![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)
![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)
